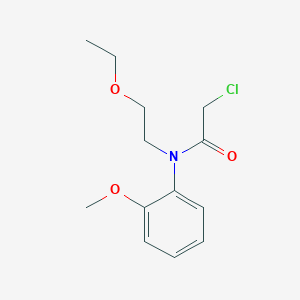
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in pain signaling. This inhibition leads to a reduction in pain sensation.
Effets Biochimiques Et Physiologiques
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been shown to reduce pain sensation in preclinical studies. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide is a selective inhibitor of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide in combination with other pain medications to enhance their effectiveness. Another area of interest is the development of more soluble analogs of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications in various conditions.
Méthodes De Synthèse
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethoxyethylamine and chloroacetyl chloride to yield 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in pain signaling. 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various other conditions, including neuropathic pain, osteoarthritis, and cough.
Propriétés
Numéro CAS |
100346-59-6 |
|---|---|
Nom du produit |
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
XFOYCNISTSELBB-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
SMILES canonique |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Autres numéros CAS |
100346-59-6 |
Synonymes |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




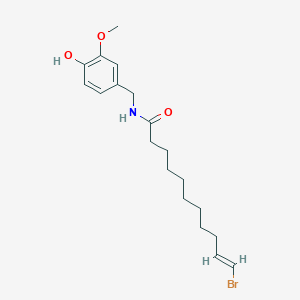

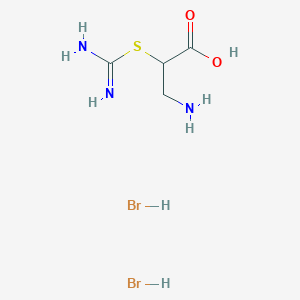
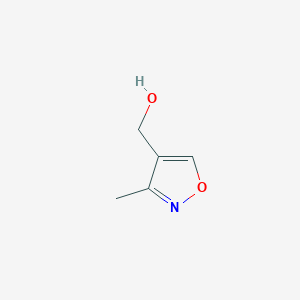
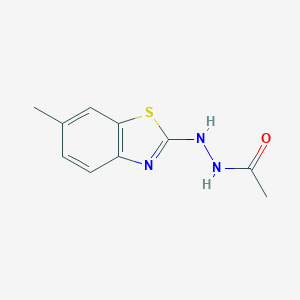
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
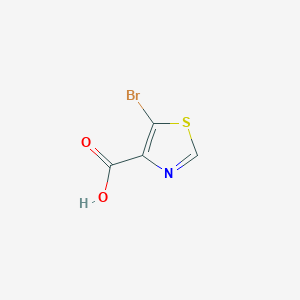
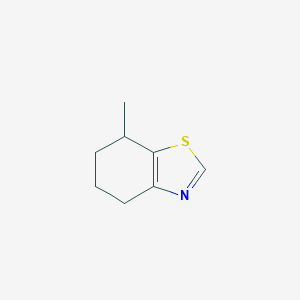
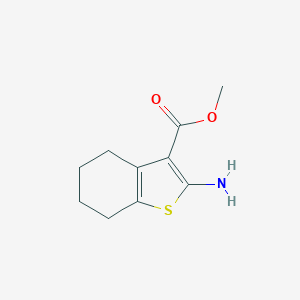
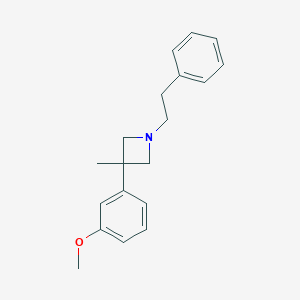
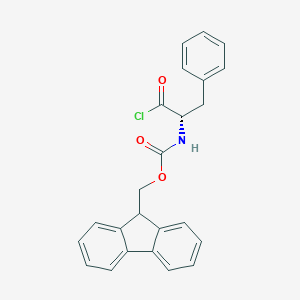
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
